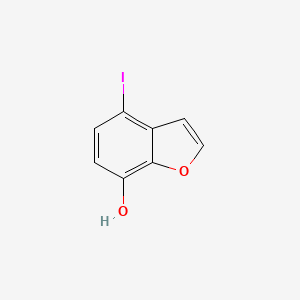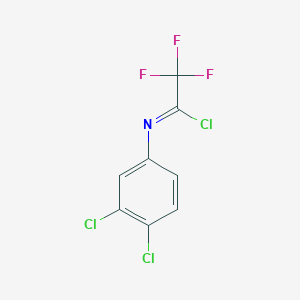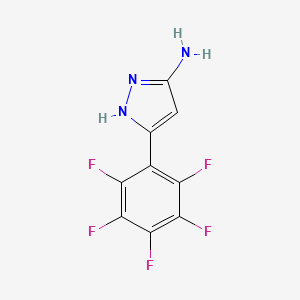
2-Chloro-5-(difluoromethyl)anisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(difluoromethyl)anisole is an organic compound with the molecular formula C8H7ClF2O It is a derivative of anisole, where the methoxy group is substituted with a difluoromethyl group and a chlorine atom at specific positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(difluoromethyl)anisole typically involves the introduction of the difluoromethyl group and the chlorine atom onto the anisole framework. One common method is the electrophilic aromatic substitution reaction, where anisole is treated with chlorinating agents and difluoromethylating reagents under controlled conditions. For example, the reaction can be carried out using chlorodifluoromethane (ClCF2H) in the presence of a catalyst to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-Chloro-5-(difluoromethyl)anisole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group, which activates the benzene ring towards electrophiles.
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with nucleophiles.
Major Products Formed
Electrophilic Aromatic Substitution: Products include ortho- and para-substituted derivatives depending on the directing effects of the substituents.
Nucleophilic Aromatic Substitution: Products include various nucleophile-substituted anisole derivatives.
科学的研究の応用
2-Chloro-5-(difluoromethyl)anisole has several applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-5-(difluoromethyl)anisole involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The methoxy group enhances the electron density on the benzene ring, making it more reactive towards electrophiles. The chlorine atom can be replaced by nucleophiles, allowing for the formation of various substituted products. These interactions can affect biological pathways and enzyme activities, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)anisole: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-Chloro-2-(difluoromethyl)anisole: Similar in structure but with different positions of the substituents.
Uniqueness
2-Chloro-5-(difluoromethyl)anisole is unique due to the specific positioning of the difluoromethyl and chlorine groups, which can influence its reactivity and interactions with other molecules. The presence of the difluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
特性
分子式 |
C8H7ClF2O |
|---|---|
分子量 |
192.59 g/mol |
IUPAC名 |
1-chloro-4-(difluoromethyl)-2-methoxybenzene |
InChI |
InChI=1S/C8H7ClF2O/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,8H,1H3 |
InChIキー |
NMQXFJYYOICDLI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


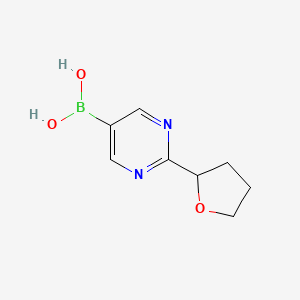
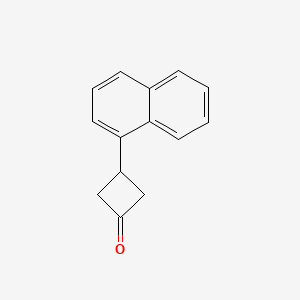
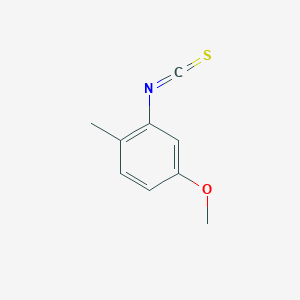
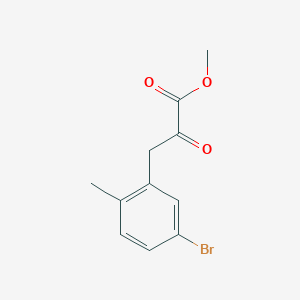
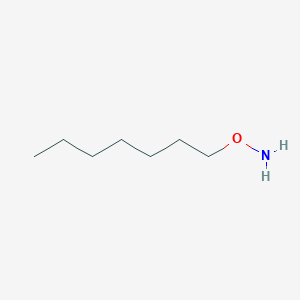
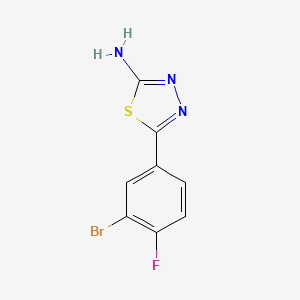
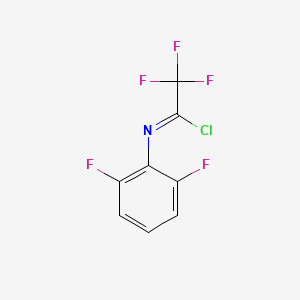
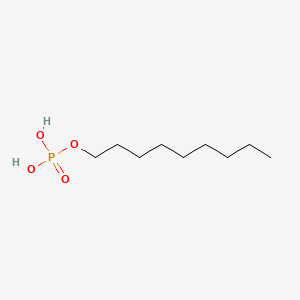
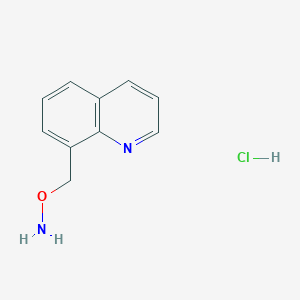
![3-Acetyl-8-methylimidazo[1,2-a]pyridine](/img/structure/B13698247.png)
![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane](/img/structure/B13698252.png)
